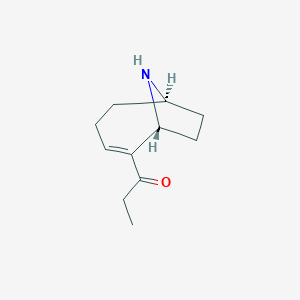
Homoanatoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homoanatoxin, also known as this compound, is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Bridged Bicyclo Compounds, Heterocyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Toxicological Research
Neurotoxicity Studies
Homoanatoxin is recognized for its neurotoxic properties, functioning as a potent nicotinic agonist. In laboratory assays, it has demonstrated a potency four times that of carbamylcholine and one-tenth that of its parent compound, anatoxin-a . These characteristics make it a valuable compound for studying nicotinic receptors and understanding the mechanisms of neurotoxicity associated with cyanobacterial blooms.
Toxicity Assessment
Research indicates that this compound can lead to severe health effects in both humans and animals. Symptoms from exposure include respiratory failure, muscle cramps, and neurological disturbances . Its acute toxicity is highlighted by its rapid absorption in the gastrointestinal tract, resulting in quick onset of symptoms post-exposure . The establishment of toxicity equivalence factors for this compound has been suggested to better assess risks associated with cyanobacterial toxins .
Environmental Monitoring
Cyanobacterial Bloom Management
this compound's presence in freshwater ecosystems necessitates effective monitoring strategies. Recent projects aim to expand analytical methods to detect various congeners of anatoxin, including this compound. This initiative is crucial for accurately assessing the risks posed by harmful algal blooms (HABs) to public health and aquatic life . The development of certified reference materials will enhance the reliability of detection methods across laboratories .
Case Studies
Numerous case studies illustrate the impact of cyanobacterial toxins, including this compound, on local ecosystems. For instance, an incident in the Russian River watershed highlighted the economic and health ramifications following a dog death attributed to cyanotoxins . Such events underscore the necessity for ongoing surveillance and research into the effects of these toxins on both wildlife and human populations.
Biotechnological Applications
Research Tool in Pharmacology
Due to its high potency at nicotinic receptors, this compound serves as a useful tool in pharmacological research. It aids in the development of novel ligands that can be radiolabeled for further studies on receptor interactions . The synthesis of this compound has opened avenues for creating new compounds that can be utilized in drug discovery processes targeting neurological disorders.
Genetic Studies
Investigations into the biosynthesis of this compound have led to the identification of specific gene clusters responsible for its production in cyanobacteria such as Oscillatoria PCC 6506. Understanding these genetic pathways not only sheds light on toxin production but also offers insights into potential biotechnological applications in metabolic engineering .
Summary Table: Key Characteristics and Applications
Propriétés
Numéro CAS |
142926-86-1 |
|---|---|
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]propan-1-one |
InChI |
InChI=1S/C11H17NO/c1-2-11(13)9-5-3-4-8-6-7-10(9)12-8/h5,8,10,12H,2-4,6-7H2,1H3/t8-,10-/m1/s1 |
Clé InChI |
VVMQRZZXKNDPOT-PSASIEDQSA-N |
SMILES |
CCC(=O)C1=CCCC2CCC1N2 |
SMILES isomérique |
CCC(=O)C1=CCC[C@@H]2CC[C@H]1N2 |
SMILES canonique |
CCC(=O)C1=CCCC2CCC1N2 |
Synonymes |
2-(propan-1-oxo-1-yl)-9-azabicyclo(4.2.1)non-2-ene homoanatoxin HomoAnTx |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















